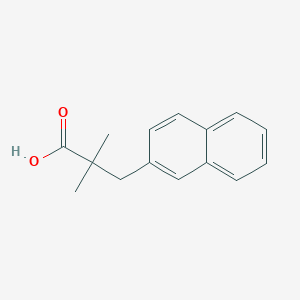

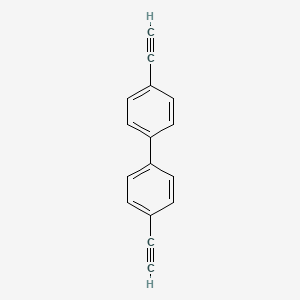

4,4'-Diethynylbiphenyl

Übersicht

Beschreibung

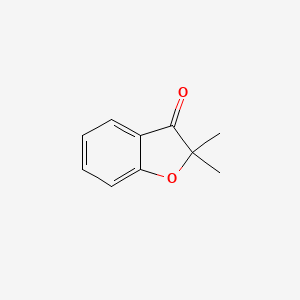

“4,4’-Diethynylbiphenyl” is a chemical compound with the molecular formula C16H10 . It has an average mass of 202.251 Da and a monoisotopic mass of 202.078247 Da .

Synthesis Analysis

The synthesis of “4,4’-Diethynylbiphenyl” has been achieved by polycondensing it to form an oligomer with alternating biphenyl (-4,4’) and diacetylene chains .

Molecular Structure Analysis

The compound crystallizes with four unique molecules, designated 1-4, in the asymmetric unit of the monoclinic unit cell . None of the molecules is planar, with the benzene rings of molecules 1-4 inclined to one another at various angles .

Chemical Reactions Analysis

The compound has been used in the synthesis of poly-yne polymers containing transition metals inserted in the main chain . It has also been used in the coupling of tetrakis-1,3,5,7-(4’-iodophenyl)adamantane with 4,4’-diethynylbiphenyl following a Sonogashira protocol .

Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 318.2±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 53.7±0.8 kJ/mol and a flash point of 138.4±20.1 °C . The index of refraction is 1.627, and the molar refractivity is 65.6±0.4 cm3 .

Wissenschaftliche Forschungsanwendungen

Selective Sensing and Capture of Fluoride Ion

4,4’-Diethynylbiphenyl: has been used in the creation of a Lewis acidic microporous organic polymer, DEBP-BMOP. This polymer, derived from tris(4-bromo-2,3,5,6-tetramethylphenyl)boron nodes and 4,4’-diethynyl-1,1’-biphenyl linkers, features a pore size of 1.08 nm and is capable of selective sensing and capture of fluoride ions .

Conductive Spacer in Molecular Electronics

The biphenyl unit of 4,4’-Diethynylbiphenyl serves as a conductive spacer in molecular electronics. It has been successfully joined to a ferrocene donor through an alkene unit and to an acceptor via an alkyne link. The potential of biphenyl as a spacer is being explored further with alkyne links to both the donor and the acceptor .

Synthesis of Oligomers with Alternating Biphenyl and Diacetylene Chains

Through polycondensation of 4,4’-Diethynylbiphenyl , an oligomer with alternating biphenyl (-4,4’) and diacetylene chains can be synthesized. This process leads to materials that may have unique electronic or optical properties suitable for various applications .

Advanced Drug Delivery Systems

4,4’-Diethynylbiphenyl: is also utilized in advanced drug delivery systems. It serves as a linker in the development of 2D-alkyne organic covalent organic frameworks (COFs), which are employed in enhancing drug delivery mechanisms .

Safety and Hazards

Wirkmechanismus

Target of Action

4,4’-Diethynylbiphenyl (DEBP) is a rigid linear biphenyl ligand with extended conjugation of ethynyl functional groups on both ends . It primarily targets Covalent Organic Frameworks (COFs) and is used as a linker in these frameworks . COFs are a class of porous polymers that have potential applications in gas storage, catalysis, and sensing .

Mode of Action

DEBP interacts with its targets through its ethynyl functional groups. These groups allow DEBP to form strong covalent bonds with the nodes of the COFs, creating a stable and rigid framework . This interaction results in the formation of a microporous organic polymer, known as DEBP-BMOP .

Biochemical Pathways

The primary biochemical pathway affected by DEBP is the formation of COFs. DEBP acts as a linker in the formation of these frameworks, contributing to their stability and rigidity . Additionally, DEBP-BMOP has been shown to be involved in the selective sensing and capture of fluoride ions .

Result of Action

The action of DEBP results in the formation of stable and rigid COFs. One specific result is the creation of DEBP-BMOP, a Lewis acidic microporous organic polymer . DEBP-BMOP has been shown to selectively sense and capture fluoride ions, exhibiting a turn-on blue emission in aqueous mixtures with a detection limit of 2.6 μM .

Action Environment

The action of DEBP can be influenced by environmental factors. For instance, the efficiency of the fluoride ion sensing and capture by DEBP-BMOP can be affected by the presence of water and other ions in the environment . Additionally, the stability of the COFs formed with DEBP can be influenced by factors such as temperature and pressure.

Eigenschaften

IUPAC Name |

1-ethynyl-4-(4-ethynylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h1-2,5-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJJMQSKDPNPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434139 | |

| Record name | 4,4'-DIETHYNYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Diethynylbiphenyl | |

CAS RN |

38215-38-2 | |

| Record name | 4,4'-DIETHYNYLBIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4,4'-Diethynylbiphenyl?

A1: The molecular formula of 4,4'-Diethynylbiphenyl is C16H10, and its molecular weight is 202.26 g/mol.

Q2: Are there any crystallographic studies on 4,4'-Diethynylbiphenyl?

A2: Yes, 4,4'-Diethynylbiphenyl crystallizes with four unique molecules in the asymmetric unit. The crystal structure is stabilized by weak C—H⋯π(ring) and C—H⋯π(alkyne) contacts. []

Q3: What are the solubility characteristics of 4,4'-Diethynylbiphenyl-based polymers?

A3: The solubility of 4,4'-Diethynylbiphenyl-based polymers varies depending on the polymerization method and the incorporated co-monomers. For instance, polymers synthesized by the addition reaction of aldothioketenes with 4,4′-Diethynylbiphenyl are soluble in DMSO and DMF, and partially soluble in acetone and methanol. [, ]

Q4: Can 4,4'-Diethynylbiphenyl be used to create porous materials?

A4: Absolutely. 4,4'-Diethynylbiphenyl is a key building block in the synthesis of covalent organic frameworks (COFs) and other porous organic polymers (MOPs). [, , ] For example, researchers have synthesized a bimodal micro/mesoporous COF using 4,4'-Diethynylbiphenyl and tetrakis-1,3,5,7-(4′-iodophenyl)adamantane via the Sonogashira coupling reaction. []

Q5: What applications do these porous materials have?

A5: These materials exhibit high surface areas, making them promising candidates for gas adsorption and storage. For instance, 4,4'-Diethynylbiphenyl-based assemblies of single-walled carbon nanotubes (SWNTs) demonstrate enhanced CO2 and H2 uptake capacities. [] Furthermore, they show promise as catalysts and catalyst supports. One study demonstrated the use of a 4,4'-Diethynylbiphenyl-derived COF as a support for palladium and gold nanoparticles for the hydrogenation of nitrostyrene. []

Q6: Does the presence of residual palladium from the synthesis of 4,4'-Diethynylbiphenyl-based COFs affect their catalytic properties?

A6: Interestingly, the remnant palladium catalyst within the COF pores remains accessible and catalytically active. It can be directly utilized for reactions like the hydrogenation of nitrostyrene. Additionally, depositing further palladium or gold onto these COFs enhances their catalytic activity compared to traditional carbon-supported catalysts. []

Q7: How is 4,4'-Diethynylbiphenyl used in polymer synthesis?

A7: 4,4'-Diethynylbiphenyl serves as a diyne monomer in various polymerization reactions. It readily undergoes polyaddition reactions with disilanes like 1,4-bis(dimethylsilyl)benzene in the presence of a rhodium catalyst to yield poly(silylenearylenevinylene)s. These polymers exhibit interesting optical properties, including blue light emission with high quantum yields. []

Q8: Can the stereochemistry of the resulting polymers be controlled during synthesis?

A8: Yes, the choice of reaction conditions and catalysts can influence the stereochemistry of the polymers. For example, using a rhodium catalyst like RhI(PPh3)3 in toluene at low temperatures yields cis-rich poly(silylenearylenevinylene)s, while higher temperatures lead to trans-rich polymers. These isomers exhibit different optical properties and can be interconverted by UV irradiation. [, ]

Q9: What other polymerization techniques are employed with 4,4'-Diethynylbiphenyl?

A9: Besides polyaddition, 4,4'-Diethynylbiphenyl is employed in metallacycle polymerization (MCP). For example, it reacts with CpCo(PPh3)2 to yield poly(4,4′-biphenylene 2,5-cobaltacyclopenta-2,4-dienylene), a π-conjugated organometallic polymer with distinct electronic and optical characteristics. []

Q10: Are there any other interesting polymerization reactions involving 4,4'-Diethynylbiphenyl?

A10: Yes, 4,4'-Diethynylbiphenyl undergoes copolymerization with N-(prop-1-yne-3-yl)-4-(piperidine-1-yl)-1,8-naphthalimide (PNPr) to generate fluorescent polymers. The resulting polymers retain the fluorescence of PNPr, which can be triggered by direct excitation or via energy transfer from the co-monomer units. []

Q11: What is the significance of decarbonylative polyaddition in 4,4'-Diethynylbiphenyl polymerization?

A11: This technique allows for the synthesis of novel conjugated polymers, specifically poly(arylene chlorovinylene)s (PACVs). Researchers have used rhodium-based catalysts to successfully achieve the decarbonylative polyaddition of 4,4'-Diethynylbiphenyl with aroyl chlorides. This method provides control over the regio- and stereoselectivity of the resulting polymers. []

Q12: What are the notable optical properties of 4,4'-Diethynylbiphenyl-based polymers?

A12: Polymers incorporating 4,4'-Diethynylbiphenyl display a range of optical properties, including fluorescence and aggregation-enhanced emission. For example, poly(silylenevinylene)s derived from 4,4'-Diethynylbiphenyl exhibit enhanced emission in the aggregated state compared to their solution counterparts, highlighting their potential in applications like chemosensors. []

Q13: What influences the emission properties of these polymers?

A13: The emission properties are closely tied to the polymer's structure, including the incorporated co-monomers and the stereochemistry of the polymer backbone. For instance, trans-rich poly(silylenearylenevinylene)s typically exhibit red-shifted absorption and emission compared to their cis counterparts. [] The presence of specific functional groups, like naphthalimide, can lead to efficient energy transfer and distinct emission profiles. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

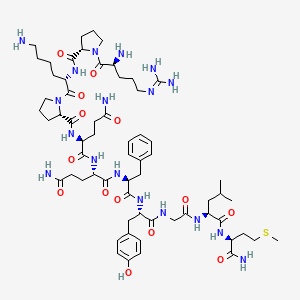

![Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1353900.png)